

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)benzaldehyde

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Compound of Interest

Compound Name: 4-Nitro-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1337675

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Abstract: **4-Nitro-2-(trifluoromethyl)benzaldehyde**, identified by CAS number 50551-17-2, is a highly functionalized aromatic aldehyde of significant interest in modern organic synthesis.[1][2] Its unique electronic architecture, arising from the potent electron-withdrawing properties of both the C4-nitro group and the C2-trifluoromethyl group, renders the aldehyde moiety exceptionally reactive and confers specific physicochemical properties to its derivatives. This guide provides a comprehensive technical overview of this key intermediate, detailing its properties, synthesis, mechanistic reactivity, and critical applications in the development of pharmaceuticals and agrochemicals. We offer field-proven insights and detailed experimental protocols to support researchers, chemists, and drug development professionals in leveraging this versatile building block.

Introduction to a Key Synthetic Building Block

In the landscape of fine chemical intermediates, substituted benzaldehydes are foundational pillars for constructing molecular complexity. **4-Nitro-2-(trifluoromethyl)benzaldehyde** is a distinguished member of this class. The strategic placement of two powerful electron-withdrawing groups on the aromatic ring creates a molecule with distinct reactivity. The trifluoromethyl (-CF₃) group, in particular, is a prized addition in medicinal chemistry, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for other groups.[3][4]

This guide serves as a technical deep-dive, moving beyond simple data recitation to explain the causal relationships between the molecule's structure and its utility in advanced chemical applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis, ensuring predictable reactivity and facilitating purification.

Table 1: Key Properties of 4-Nitro-2-(trifluoromethyl)benzaldehyde

Property	Value	Source
CAS Number	50551-17-2	PubChem[1]
Molecular Formula	C ₈ H ₄ F ₃ NO ₃	PubChem[1]
Molecular Weight	219.12 g/mol	PubChem[1]
IUPAC Name	4-nitro-2-(trifluoromethyl)benzaldehyde	PubChem[1]
Appearance	Light yellow to yellow crystalline powder	Chem-Impex[5]
SMILES	<chem>C1=CC(=C(C=C1--INVALID-LINK--[O-])C(F)(F)F)C=O</chem>	PubChem[1]
InChIKey	CREGKXZIHOMXBJ-UHFFFAOYSA-N	PubChem[1]

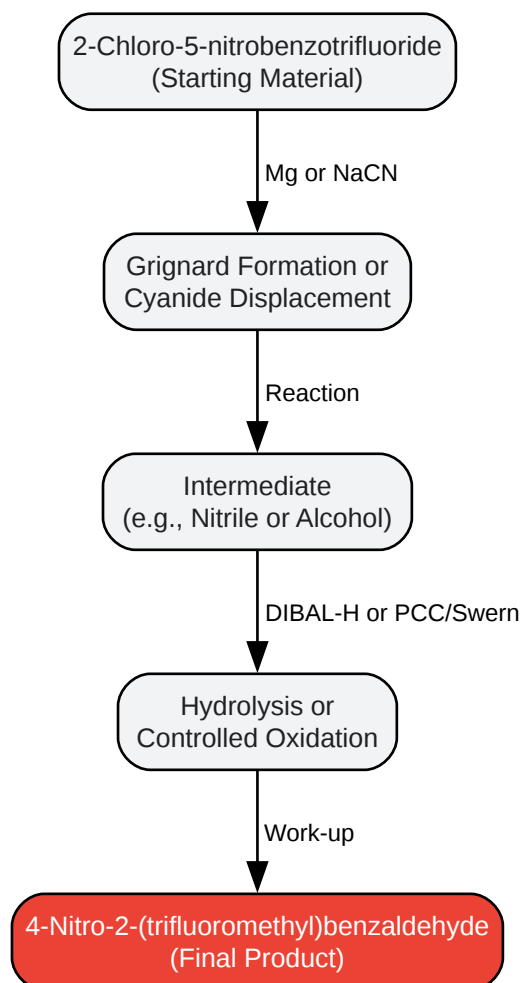
The combination of the nitro and trifluoromethyl groups significantly lowers the electron density of the aromatic ring and, through inductive and mesomeric effects, strongly activates the aldehyde's carbonyl carbon toward nucleophilic attack. This electronic feature is the cornerstone of its synthetic utility.

Synthesis and Manufacturing Insights

The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohol or the formylation of a suitable precursor.[6] For **4-Nitro-2-**

(trifluoromethyl)benzaldehyde, a common industrial approach involves the multi-step synthesis starting from 2-chloro-5-nitrobenzotrifluoride.

A generalized synthetic workflow is depicted below. The key transformation is the conversion of a precursor, such as a benzyl halide or alcohol, into the aldehyde. This often requires carefully controlled oxidation to prevent over-oxidation to the carboxylic acid.



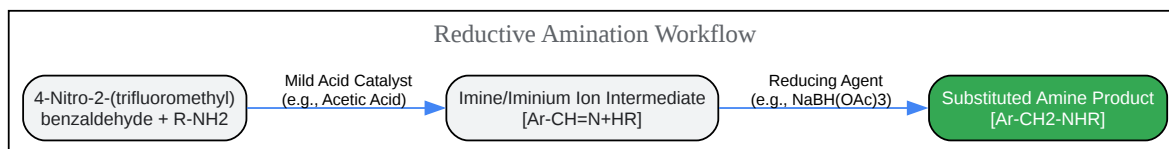
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Caption: Generalized synthetic pathway to the target compound.

Chemical Reactivity and Mechanistic Rationale

The pronounced electrophilicity of the carbonyl carbon in **4-Nitro-2-(trifluoromethyl)benzaldehyde** dictates its reactivity profile. It is an excellent substrate for a variety of classical carbonyl reactions.

- **Nucleophilic Addition:** It readily undergoes addition reactions with a wide range of nucleophiles (amines, organometallics, enolates). The electron-withdrawing groups stabilize the tetrahedral intermediate, lowering the activation energy for the addition step.
- **Condensation Reactions:** It is a prime candidate for Knoevenagel[7][8] and aldol-type condensations. These reactions, which involve the addition of an active methylene compound followed by dehydration, proceed efficiently due to the highly activated carbonyl group.[7]
- **Reductive Amination:** This is one of the most powerful methods for synthesizing substituted amines and is particularly effective with this aldehyde.[9][10] The reaction involves the initial formation of an imine or iminium ion with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$).[10][11]



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Caption: Key steps in the reductive amination of the title aldehyde.

Core Applications in Research & Development

The unique properties of this aldehyde make it a valuable intermediate in several high-value chemical industries.

Pharmaceutical and Medicinal Chemistry

The trifluoromethyl group is a bioisostere of chlorine and methyl groups but with profoundly different electronic properties, making it a "go-to" functional group for lead optimization in drug discovery.[4] The incorporation of the -CF₃ group can enhance a drug's pharmacokinetic profile by improving metabolic stability and membrane permeability.[3][4]

4-Nitro-2-(trifluoromethyl)benzaldehyde serves as a key starting material for synthesizing complex heterocyclic scaffolds that form the core of many active pharmaceutical ingredients (APIs). For example, the drug Nitisinone, used to treat hereditary tyrosinemia type 1, is a 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, directly implicating our title compound's core structure in its synthesis.[\[12\]](#)

Agrochemical Synthesis

Similar to pharmaceuticals, the trifluoromethyl moiety can enhance the efficacy and selectivity of pesticides, herbicides, and fungicides.[\[3\]](#) This aldehyde is used as a precursor for novel agrochemicals. For instance, patent literature describes its use in the synthesis of fungicidal triazole compounds, which are crucial for crop protection.[\[13\]](#)

Experimental Protocol: Reductive Amination

This protocol provides a robust, self-validating method for the synthesis of a secondary amine using **4-Nitro-2-(trifluoromethyl)benzaldehyde**. The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, minimizing side reactions.[\[10\]](#)

Objective: To synthesize N-benzyl-1-(4-nitro-2-(trifluoromethyl)phenyl)methanamine.

Materials:

- **4-Nitro-2-(trifluoromethyl)benzaldehyde** (1.0 eq)
- Benzylamine (1.05 eq)
- Sodium triacetoxyborohydride (STAB) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Acetic acid, glacial (catalytic amount, ~5% v/v)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add **4-Nitro-2-(trifluoromethyl)benzaldehyde** (1.0 eq) and dissolve in anhydrous DCM.
- **Amine Addition:** Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes. The acid catalyzes the formation of the iminium ion, which is the species that will be reduced.[\[14\]](#)
- **Reduction:** In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. **Causality Note:** STAB is chosen for its mildness and tolerance to the slightly acidic conditions, preventing premature reduction of the starting aldehyde. The reaction is typically exothermic; maintain the temperature at or below room temperature.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed (typically 2-4 hours).
- **Work-up:** Carefully quench the reaction by the slow addition of saturated NaHCO_3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- **Final Product:** The crude product can be purified via column chromatography on silica gel to yield the pure secondary amine.

Safety and Handling

4-Nitro-2-(trifluoromethyl)benzaldehyde is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[\[15\]](#)

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[\[1\]](#)

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

4-Nitro-2-(trifluoromethyl)benzaldehyde is more than just a chemical intermediate; it is a purpose-built tool for introducing specific, high-value functionalities into complex molecules. Its highly activated carbonyl group, a direct consequence of its dual electron-withdrawing substituents, provides chemists with a reliable and versatile handle for constructing C-N and C-C bonds. Its established role in the synthesis of pharmaceuticals and agrochemicals underscores its importance and guarantees its continued relevance in the fields of organic synthesis and drug discovery.

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